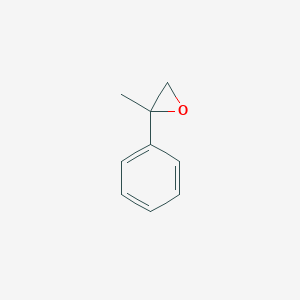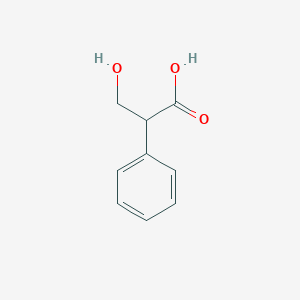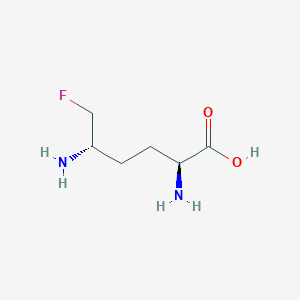
(2S,5S)-5-Fluoromethylornithine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S,5S)-5-Fluoromethylornithine, also known as DFMO, is a chemical compound that has been extensively studied for its potential therapeutic applications. DFMO is an irreversible inhibitor of ornithine decarboxylase (ODC), an enzyme that plays a crucial role in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Wissenschaftliche Forschungsanwendungen
(2S,5S)-5-Fluoromethylornithine has been extensively studied for its potential therapeutic applications. Its inhibitory effect on ODC makes it a promising candidate for the treatment of various diseases, including cancer, parasitic infections, and neurodegenerative disorders. In cancer, (2S,5S)-5-Fluoromethylornithine has been shown to inhibit tumor growth and metastasis by reducing polyamine levels. (2S,5S)-5-Fluoromethylornithine has also been studied as a potential treatment for African sleeping sickness, a parasitic infection caused by Trypanosoma brucei. In neurodegenerative disorders, (2S,5S)-5-Fluoromethylornithine has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of these diseases.
Wirkmechanismus
(2S,5S)-5-Fluoromethylornithine irreversibly inhibits ODC, which catalyzes the decarboxylation of ornithine to form putrescine, the first step in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer. By inhibiting ODC, (2S,5S)-5-Fluoromethylornithine reduces polyamine levels, which in turn inhibits cell growth and proliferation.
Biochemische Und Physiologische Effekte
(2S,5S)-5-Fluoromethylornithine has been shown to have various biochemical and physiological effects. In cancer, (2S,5S)-5-Fluoromethylornithine reduces polyamine levels, which inhibits tumor growth and metastasis. (2S,5S)-5-Fluoromethylornithine has also been shown to have anti-inflammatory and antioxidant effects, which are implicated in the pathogenesis of various diseases, including neurodegenerative disorders. (2S,5S)-5-Fluoromethylornithine has also been shown to have antiparasitic effects, making it a promising candidate for the treatment of African sleeping sickness.
Vorteile Und Einschränkungen Für Laborexperimente
(2S,5S)-5-Fluoromethylornithine has several advantages for lab experiments. Its well-established synthesis method and commercial availability make it easily accessible for researchers. (2S,5S)-5-Fluoromethylornithine has also been extensively studied, and its mechanism of action is well-understood. However, (2S,5S)-5-Fluoromethylornithine has some limitations for lab experiments. Its irreversible inhibition of ODC makes it difficult to reverse its effects, which can complicate experiments. (2S,5S)-5-Fluoromethylornithine also has a short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
(2S,5S)-5-Fluoromethylornithine has several potential future directions. In cancer, (2S,5S)-5-Fluoromethylornithine is being studied in combination with other drugs to enhance its efficacy. (2S,5S)-5-Fluoromethylornithine is also being studied as a potential treatment for other diseases, including parasitic infections and neurodegenerative disorders. Additionally, new synthesis methods for (2S,5S)-5-Fluoromethylornithine are being developed to improve its effectiveness and reduce its limitations.
Synthesemethoden
(2S,5S)-5-Fluoromethylornithine can be synthesized by reacting 5-amino-1-pentanol with 2-fluoromethyl propionyl chloride in the presence of a base. The resulting product is then converted to its hydrochloride salt by reacting with hydrochloric acid. The synthesis method of (2S,5S)-5-Fluoromethylornithine has been well-established, and the compound is commercially available.
Eigenschaften
CAS-Nummer |
157563-59-2 |
|---|---|
Produktname |
(2S,5S)-5-Fluoromethylornithine |
Molekularformel |
C6H13FN2O2 |
Molekulargewicht |
164.18 g/mol |
IUPAC-Name |
(2S,5S)-2,5-diamino-6-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-3-4(8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4-,5-/m0/s1 |
InChI-Schlüssel |
PRNUWRQQLDXHRZ-WHFBIAKZSA-N |
Isomerische SMILES |
C(C[C@@H](C(=O)O)N)[C@@H](CF)N |
SMILES |
C(CC(C(=O)O)N)C(CF)N |
Kanonische SMILES |
C(CC(C(=O)O)N)C(CF)N |
Synonyme |
L-Norleucine, 5-amino-6-fluoro-, threo- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



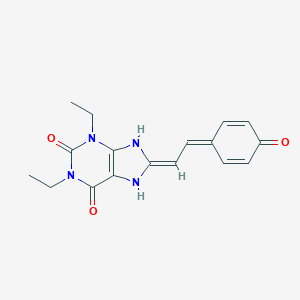
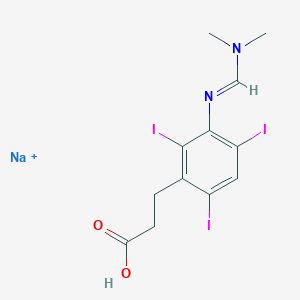
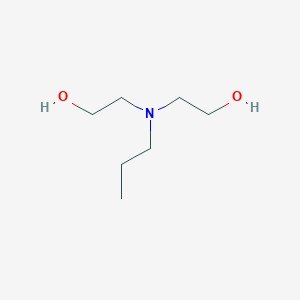
![2-methyl-2H-pyrano[3,2-b]pyridine](/img/structure/B127688.png)
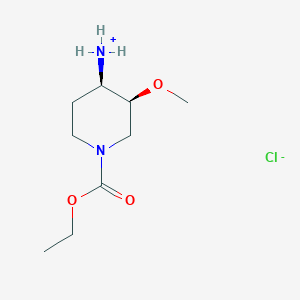
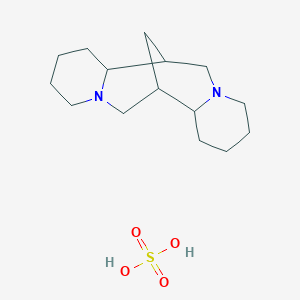
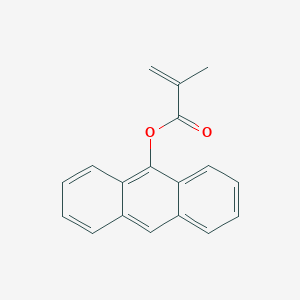
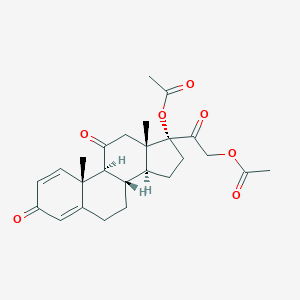
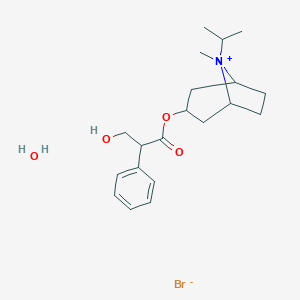
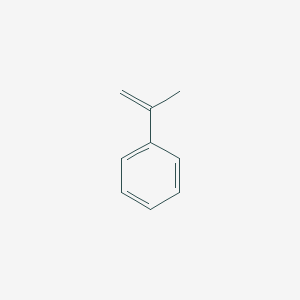
![Sodium;(2S,5R,6R)-6-[[1-(3-bromophenyl)cyclopentanecarbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B127714.png)
